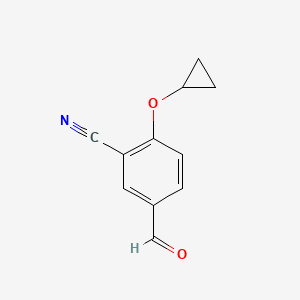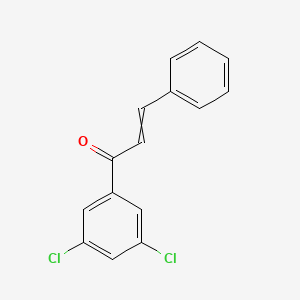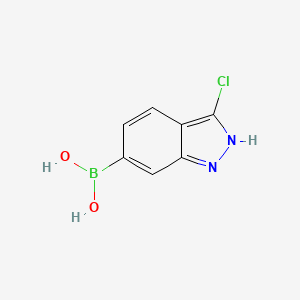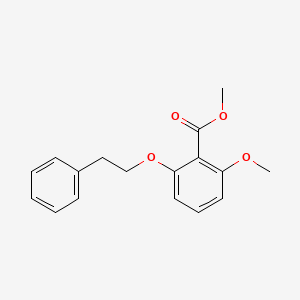
2-Cyclopropoxy-5-formylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-5-formylbenzonitrile is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is characterized by the presence of a cyclopropoxy group attached to a benzonitrile ring, with a formyl group at the 5-position. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-formylbenzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boronic acids or esters as reagents, along with a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-5-formylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Cyclopropoxy-5-carboxybenzonitrile.
Reduction: 2-Cyclopropoxy-5-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyclopropoxy-5-formylbenzonitrile has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Can be used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropoxy-5-formylbenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. The molecular targets and pathways involved would vary based on the specific reactions and applications it is used for.
類似化合物との比較
Similar Compounds
2-Cyclopropoxybenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzonitrile: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
2-cyclopropyloxy-5-formylbenzonitrile |
InChI |
InChI=1S/C11H9NO2/c12-6-9-5-8(7-13)1-4-11(9)14-10-2-3-10/h1,4-5,7,10H,2-3H2 |
InChIキー |
JYUSIEVAIFJAOL-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=C(C=C2)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)


![4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11757234.png)
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)


![Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)

![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
